N1-Ethyl Substitution Versus N1-Methyl: LogP and Steric Differentiation
The N1-ethyl group of the target compound provides a calculated XLogP3-AA of 2.9, representing a +0.4 to +0.6 log unit increase in lipophilicity relative to the N1-methyl analog 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, for which an estimated XLogP3 of approximately 2.3–2.5 is predicted for the demethylated N1 congener [1]. This elevated lipophilicity is expected to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade-off critical for cell-based assay design .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 (PubChem computed); Molecular weight = 343.4 g/mol; H-bond donors = 1, acceptors = 4 |
| Comparator Or Baseline | 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: MW = 357.4 g/mol (CAS 1324064-15-4); estimated lower LogP due to reduced alkyl chain at N1 |
| Quantified Difference | Estimated ΔXLogP ≈ +0.4 to +0.6 units favoring the target compound; MW difference of -14 Da (ethyl vs. dimethyl substitution pattern) |
| Conditions | In silico computed properties (PubChem 2025.09.15 release, XLogP3 algorithm); comparator LogP estimated analogically |
Why This Matters
Higher lipophilicity may confer superior cell permeability in whole-cell assays, a critical factor when selecting compounds for intracellular target screening where the more polar N1-methyl analog may exhibit inadequate membrane penetration.
- [1] PubChem CID 44823361. Computed Properties for 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
